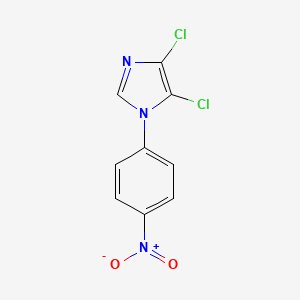

4,5-Dichloro-1-(4-nitrophenyl)imidazole

Description

Historical and Current Significance of the Imidazole (B134444) Scaffold in Medicinal Chemistry Research

The imidazole ring, a five-membered heterocycle with two non-adjacent nitrogen atoms, is a ubiquitous and vital scaffold in medicinal chemistry. moldb.comsynquestlabs.com Its significance stems from its presence in a variety of essential biological molecules, including the amino acid histidine, histamine, and purines, which form the building blocks of DNA. guidechem.comguidechem.com This natural prevalence has made the imidazole nucleus a privileged structure in drug discovery, offering a versatile framework for interacting with biological targets. cato-chem.com

Historically, the exploration of imidazole derivatives has led to the development of numerous successful therapeutic agents. The structural features of the imidazole ring, such as its ability to participate in hydrogen bonding and its amphoteric nature, contribute to favorable pharmacokinetic properties in drug candidates. moldb.comguidechem.comarctomsci.com

In current medicinal chemistry research, the imidazole scaffold continues to be a focal point for the design of novel therapeutic agents across a wide spectrum of diseases. synquestlabs.combiosynth.com Scientists are actively developing new imidazole-containing compounds with potential applications as anticancer, antimicrobial, anti-inflammatory, and antiviral agents. arctomsci.combiosynth.com The adaptability of the imidazole ring allows for extensive chemical modification, enabling the fine-tuning of a compound's biological activity and specificity.

Rationale for Investigating Halogenated and Nitro-Substituted Imidazole Derivatives

The strategic incorporation of halogen atoms and nitro groups onto the imidazole scaffold is a well-established approach in medicinal chemistry to modulate the biological activity of these compounds. The introduction of such substituents can significantly alter the electronic and steric properties of the parent molecule, leading to enhanced therapeutic potential.

Halogenation, the process of adding one or more halogen atoms (e.g., chlorine, fluorine, bromine), has been shown to enhance the antimicrobial and antifungal effects of various compounds. moldb.com In the context of imidazoles, dichloro- and trichloro-derivatives have demonstrated interesting antimicrobial properties. moldb.com The presence of halogens can improve a molecule's binding affinity to its target and, in some cases, reduce its toxicity. arctomsci.com

Similarly, the nitro group (NO2) is a key functional group in a class of antimicrobial drugs known as nitroimidazoles. These compounds are effective therapeutic agents against a range of anaerobic bacteria and protozoa. The nitro group is often crucial for the mechanism of action of these drugs. The investigation of nitro-substituted imidazoles is therefore driven by the potential to discover new and more effective antimicrobial agents.

Specific Academic Research Focus on 4,5-Dichloro-1-(4-nitrophenyl)imidazole within the Imidazole Chemical Space

Within the vast chemical space of imidazole derivatives, 4,5-Dichloro-1-(4-nitrophenyl)imidazole has been identified as a compound for research purposes. Publicly available information on this specific molecule is primarily found in chemical supplier catalogs and databases, which provide foundational data.

Synthesis and Physicochemical Properties:

The synthesis of 4,5-Dichloro-1-(4-nitrophenyl)imidazole has been described in general terms as an unsymmetrical aryl halide that can be produced by reacting an imidazole with an aryl chloride in the presence of a copper catalyst. This synthetic route is noted to result in low yields. The compound is soluble in organic solvents.

Below is a table summarizing the known physicochemical properties of 4,5-Dichloro-1-(4-nitrophenyl)imidazole.

| Property | Value |

| CAS Number | 649579-09-9 |

| Molecular Formula | C₉H₅Cl₂N₃O₂ |

| Molecular Weight | 258.06 g/mol |

| Boiling Point | 438.5 °C |

Reported Research Applications:

Detailed academic studies focusing specifically on the biological activities of 4,5-Dichloro-1-(4-nitrophenyl)imidazole are not extensively available in the public domain. However, it has been noted that the compound has been used for the synthesis of various ligands and has demonstrated luminescence properties. The use of this compound appears to be primarily for research applications, likely as a building block or reference standard in the development of other chemical entities. Further peer-reviewed research is necessary to fully elucidate its potential biological activities and applications.

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-1-(4-nitrophenyl)imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3O2/c10-8-9(11)13(5-12-8)6-1-3-7(4-2-6)14(15)16/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXUKUVBETUBCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N2C=NC(=C2Cl)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380984 | |

| Record name | 4,5-dichloro-1-(4-nitrophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

649579-09-9 | |

| Record name | 4,5-dichloro-1-(4-nitrophenyl)imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380984 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Strategic Chemical Transformations for 4,5 Dichloro 1 4 Nitrophenyl Imidazole

Foundational Synthetic Routes to Imidazole (B134444) Derivatives Relevant to Halogenation and Nitration

The construction of the core imidazole ring is the initial critical step in the synthesis of 4,5-Dichloro-1-(4-nitrophenyl)imidazole. Classical and modern synthetic methods provide access to a wide array of imidazole derivatives, which can then be subjected to further functionalization.

Classical Multicomponent Condensation Reactions (e.g., Debus-Radziszewski Synthesis)

The Debus-Radziszewski synthesis, first reported in the 19th century, remains a versatile and widely employed method for the construction of polysubstituted imidazoles. wikipedia.orghandwiki.org This multicomponent reaction typically involves the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine. wikipedia.orgijprajournal.com The use of a primary amine in place of ammonia offers a direct route to N-substituted imidazoles. handwiki.orgrsc.org

The general mechanism is believed to proceed in two main stages. Initially, the 1,2-dicarbonyl compound reacts with two equivalents of the amine source to form a diimine intermediate. Subsequently, this diimine condenses with an aldehyde to yield the final imidazole product. wikipedia.org The reaction conditions are often amenable to a one-pot setup, and various catalysts, including Lewis acids and solid-supported reagents, have been developed to improve yields and reaction times. researchgate.netrsc.org Microwave-assisted synthesis has also been shown to significantly accelerate this transformation. ijprajournal.com

| Reactant 1 | Reactant 2 | Amine Source | Catalyst/Conditions | Product Type | Reference(s) |

| 1,2-Dicarbonyl (e.g., Benzil) | Aldehyde | Ammonia/Ammonium Acetate | Heat, various catalysts | 2,4,5-Trisubstituted Imidazole | wikipedia.orgijprajournal.com |

| 1,2-Dicarbonyl (e.g., Glyoxal) | Aldehyde | Primary Amine | Heat, various catalysts | 1,2,4,5-Tetrasubstituted Imidazole | handwiki.orgrsc.org |

| Benzil | Substituted Benzaldehydes | Ammonium Acetate | Microwave irradiation | 2,4,5-Trisubstituted Imidazoles | ijprajournal.com |

Cyclization Approaches Utilizing Diverse Precursors

Beyond multicomponent reactions, a variety of cyclization strategies have been developed for the synthesis of the imidazole core, offering flexibility in precursor selection. These methods are crucial for accessing imidazole scaffolds that may be challenging to prepare via classical condensation reactions.

Common precursors for these cyclization approaches include α-dicarbonyl compounds, which can react with a nitrogen source to form the imidazole ring. sioc-journal.cn For instance, the reaction of α-diketones with primary amines and a source of the C2 carbon of the imidazole ring can lead to polysubstituted imidazoles. rsc.orgorganic-chemistry.org

Another versatile approach involves the use of α-aminonitriles as key building blocks. These compounds can undergo cyclization with various reagents to afford diversely functionalized imidazoles. Similarly, the reaction of α-haloketones with amidines is a well-established method for the synthesis of 2,4-disubstituted and 2,4,5-trisubstituted imidazoles. researchgate.net The choice of precursors is often dictated by the desired substitution pattern on the final imidazole product.

| Precursor 1 | Precursor 2 | Reagent/Conditions | Product Type | Reference(s) |

| α-Diketone | Primary Amine | C2 Source (e.g., Aldehyde) | N-Substituted Imidazole | rsc.orgorganic-chemistry.org |

| α-Aminonitrile | Various electrophiles | Cyclization | Substituted Imidazole | sioc-journal.cn |

| α-Haloketone | Amidine | Base | 2,4-Disubstituted Imidazole | researchgate.net |

Regioselective Synthesis of Halogenated and Nitro-Substituted Imidazoles

The synthesis of 4,5-Dichloro-1-(4-nitrophenyl)imidazole necessitates highly regioselective methods for the introduction of the chloro and nitro substituents. This can be achieved through a stepwise approach, involving the initial formation of a suitably substituted imidazole precursor followed by controlled halogenation and nitration, or by the assembly of the final molecule from pre-functionalized building blocks.

Direct Halogenation Strategies on Imidazole Nucleus

The direct chlorination of the imidazole ring can be a challenging transformation due to the electron-rich nature of the heterocycle, which can lead to over-halogenation and lack of regioselectivity. However, methods for the controlled chlorination of imidazole have been developed. The reaction of 1H-imidazole with reagents such as sodium hypochlorite (B82951) in a basic medium has been shown to produce 4,5-dichloro-1H-imidazole. chemsociety.org.ngchemsociety.org.ng The tautomeric nature of the N-unsubstituted imidazole facilitates the dichlorination at the 4 and 5 positions. chemsociety.org.ng The use of molecular chlorine in the presence of a suitable solvent system has also been reported for the synthesis of chlorinated imidazole derivatives. google.com The choice of chlorinating agent and reaction conditions is critical to achieve the desired dichlorinated product in good yield. chemsociety.org.ng

Site-Specific Nitration Techniques

The introduction of a nitro group onto the N-phenyl substituent at the para position is a key step in the synthesis of the target molecule. This can be achieved either by nitrating a pre-formed 1-phenylimidazole (B1212854) or by using a pre-nitrated starting material in the N-arylation step.

The direct nitration of 1-phenylimidazole would likely lead to a mixture of isomers, with nitration potentially occurring on both the phenyl and imidazole rings, and at various positions on the phenyl ring. Regioselective nitration of aromatic compounds can be achieved using specific nitrating agents and catalysts. scirp.orgresearchgate.net For instance, ultrasonically assisted nitration in the presence of certain metal salts has been shown to afford high regioselectivity. scirp.org However, a more direct and regiochemically controlled approach involves the use of a 4-nitrophenyl precursor in the N-arylation step.

Alkylation Reactions at Nitrogen Centers for N1-Substitution

The final and crucial step in the synthesis of 4,5-Dichloro-1-(4-nitrophenyl)imidazole is the N-arylation of the 4,5-dichloroimidazole (B103490) precursor. The Ullmann condensation and related copper-catalyzed N-arylation reactions are powerful methods for forming C-N bonds between aryl halides and N-heterocycles. wikipedia.orgorganic-chemistry.org

This transformation typically involves the reaction of 4,5-dichloro-1H-imidazole with an activated aryl halide, such as 1-fluoro-4-nitrobenzene (B44160) or 1-chloro-4-nitrobenzene, in the presence of a copper catalyst and a base. organic-chemistry.orgresearchgate.net The reactivity of the aryl halide is enhanced by the presence of the electron-withdrawing nitro group. wikipedia.org Various copper sources, such as copper(I) iodide or copper(I) bromide, can be employed, often in conjunction with a ligand to facilitate the catalytic cycle. organic-chemistry.orgnih.govresearchgate.net The choice of solvent, base, and reaction temperature is critical for achieving high yields and preventing side reactions.

| Imidazole Substrate | Arylating Agent | Catalyst/Ligand | Base | Solvent | Product | Reference(s) |

| 4,5-Dichloro-1H-imidazole | 1-Fluoro-4-nitrobenzene | CuI / Ligand | K2CO3 or Cs2CO3 | DMF or DMSO | 4,5-Dichloro-1-(4-nitrophenyl)imidazole | organic-chemistry.orgorganic-chemistry.orgresearchgate.net |

| 4,5-Dichloro-1H-imidazole | 1-Chloro-4-nitrobenzene | CuBr / Ligand | Cs2CO3 | DMSO | 4,5-Dichloro-1-(4-nitrophenyl)imidazole | organic-chemistry.org |

Contemporary and Green Chemistry Approaches in 4,5-Dichloro-1-(4-nitrophenyl)imidazole Synthesis

Modern synthetic strategies are increasingly focused on efficiency, sustainability, and the reduction of environmental impact. The synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole can be approached through several contemporary methods that align with the principles of green chemistry. These methods often involve reduced reaction times, lower energy consumption, and the use of more environmentally benign reagents and catalysts.

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and cleaner product profiles in significantly shorter reaction times compared to conventional heating methods. nih.govnih.gov The synthesis of N-aryl imidazoles, including analogs of 4,5-dichloro-1-(4-nitrophenyl)imidazole, can be efficiently achieved through microwave irradiation. organic-chemistry.orgnih.gov

The key reaction for the synthesis of the target compound would be the N-arylation of 4,5-dichloroimidazole with an activated aryl halide, such as 1-fluoro-4-nitrobenzene. Microwave heating can dramatically reduce the reaction time for such nucleophilic aromatic substitution reactions. In a typical protocol, a mixture of 4,5-dichloroimidazole, 1-fluoro-4-nitrobenzene, and a base (e.g., K₂CO₃ or Cs₂CO₃) in a high-boiling polar aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) is subjected to microwave irradiation. The reaction time can be reduced from several hours to a matter of minutes. mdpi.com

| Reactants | Catalyst/Base | Solvent | Method | Time | Yield | Reference |

| Imidazole, Aryl Bromide | CuI, L-amino acid | None | Microwave | 3 min | ~95% | researchgate.net |

| 4,5-disubstituted imidazoles | Ammonium Acetate | None | Microwave | - | High | organic-chemistry.org |

| 1,2-disubstituted benzimidazoles | Er(OTf)₃ | None | Microwave | 5-10 min | 86-99% | nih.gov |

| Triazole Derivatives | None | None | Microwave | 30 min | High | nih.gov |

| This table presents data for analogous microwave-assisted N-arylation and imidazole synthesis reactions, illustrating the potential for rapid and high-yield synthesis of the target compound under similar conditions. |

Metal-Catalyzed Coupling Reactions for Imidazole Ring Formation

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, providing efficient routes to C-N bond formation. Both copper and palladium-catalyzed reactions are highly relevant for the synthesis of 1-aryl-4,5-dichloroimidazoles.

Copper-Catalyzed N-Arylation: The Ullmann condensation, a copper-catalyzed N-arylation of imidazoles with aryl halides, is a well-established method. researchgate.netmit.edu For the synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole, 4,5-dichloroimidazole can be coupled with 1-bromo-4-nitrobenzene (B128438) or 1-iodo-4-nitrobenzene (B147127) in the presence of a copper catalyst, such as CuI, Cu₂O, or CuSO₄, a ligand (e.g., a phenanthroline or a diamine derivative), and a base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄). nih.gov The electron-withdrawing nitro group on the aryl halide facilitates this reaction. Mild reaction conditions using catalytic amounts of copper have been developed, making this a more environmentally friendly approach compared to classical Ullmann reactions that required stoichiometric copper. nih.gov

Palladium-Catalyzed N-Arylation: Palladium-catalyzed Buchwald-Hartwig amination offers another powerful method for the N-arylation of imidazoles. rsc.org This reaction typically employs a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃) in combination with a phosphine (B1218219) ligand (e.g., Xantphos, DavePhos) and a base. The reaction of 4,5-dichloroimidazole with 1-bromo-4-nitrobenzene under these conditions would be expected to proceed with high regioselectivity for the N1 position. The use of pre-activated palladium catalysts can be beneficial, as imidazoles can sometimes inhibit the formation of the active catalytic species. rsc.org

| Imidazole Substrate | Aryl Halide/Boronic Acid | Catalyst System | Base | Solvent | Yield | Reference |

| Imidazole | Aryl Bromide/Iodide | CuBr / pyridin-2-yl β-ketone | Cs₂CO₃ | DMSO | High | nih.gov |

| Imidazole | Arylboronic Acid | Cu/graphene (photocatalytic) | - | Methanol | 99% | researchgate.netresearchgate.net |

| 4-substituted Imidazoles | Aryl Bromide/Triflate | Pd₂(dba)₃ / Biarylphosphine ligand | K₃PO₄ | Toluene | High | rsc.org |

| Imidazoles | Aryl Bromide | Pd(OAc)₂ / Benzoic Acid | K₂CO₃ | Anisole | 40-72% | rsc.org |

| This table showcases various metal-catalyzed N-arylation reactions of imidazoles, providing a basis for the development of a synthetic route to 4,5-dichloro-1-(4-nitrophenyl)imidazole. |

One-Pot Synthetic Procedures

One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel without the isolation of intermediates, offer significant advantages in terms of efficiency, resource conservation, and waste reduction. While a direct one-pot synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole from simple precursors is not well-documented, analogous one-pot procedures for other substituted imidazoles can provide a strategic framework.

For instance, a one-pot synthesis could potentially involve the formation of the imidazole ring followed by in-situ N-arylation. However, the conditions required for the synthesis of the 4,5-dichloroimidazole ring might not be compatible with the subsequent N-arylation step. A more plausible one-pot approach would involve a tandem reaction sequence where a pre-formed imidazole derivative undergoes further functionalization in the same pot. For example, a palladium-catalyzed tandem one-pot synthesis has been reported for the creation of complex imidazole-fused polyheterocycles. nih.gov While not directly applicable to the target molecule's synthesis, it highlights the potential of one-pot strategies in imidazole chemistry.

The development of novel catalytic systems is a continuous effort in organic synthesis to improve efficiency, selectivity, and sustainability. For the synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole, several novel catalytic systems could be employed for the key N-arylation step.

Heterogeneous Catalysts: The use of heterogeneous catalysts, which can be easily separated from the reaction mixture and recycled, is a key aspect of green chemistry. For the N-arylation of imidazoles, copper-exchanged fluorapatite (B74983) and Cu/graphene have been reported as effective heterogeneous catalysts for reactions with arylboronic acids. researchgate.netresearchgate.net A Cu/graphene catalyst, activated by visible light, has shown excellent photocatalytic activity for the N-arylation of imidazole with phenylboronic acid at room temperature. researchgate.netresearchgate.net This approach could potentially be adapted for the synthesis of the target compound using 4-nitrophenylboronic acid.

Ligand-Assisted Catalysis: The performance of metal catalysts is often enhanced by the use of specific ligands. For copper-catalyzed N-arylation, ligands such as 4,7-dimethoxy-1,10-phenanthroline (B1245073) have been shown to be highly effective. researchgate.netmit.edu In palladium-catalyzed reactions, specialized biaryl phosphine ligands are crucial for achieving high efficiency and broad substrate scope. rsc.org

| Catalyst System | Reaction Type | Advantages | Reference |

| Cu/graphene | Photocatalytic N-arylation | Green, room temperature, high yield | researchgate.netresearchgate.net |

| CuI / 4,7-dimethoxy-1,10-phenanthroline | N-arylation | Mild conditions, good to excellent yields | researchgate.netmit.edu |

| Pd₂(dba)₃ / Biaryl phosphine ligand | N-arylation | High regioselectivity, broad substrate scope | rsc.org |

| Er(OTf)₃ | Microwave-assisted benzimidazole (B57391) synthesis | Solvent-free, rapid, high yield | nih.gov |

| This table summarizes novel catalytic systems that could be applied to the synthesis of 4,5-dichloro-1-(4-nitrophenyl)imidazole, highlighting their potential benefits. |

Chemical Modifications and Derivatization Strategies of 4,5-Dichloro-1-(4-nitrophenyl)imidazole and its Analogs

The functional groups present in 4,5-dichloro-1-(4-nitrophenyl)imidazole, namely the chloro substituents on the imidazole ring and the nitro group on the N1-phenyl ring, offer opportunities for a variety of chemical modifications and derivatization.

The 4-nitrophenyl moiety is a versatile functional handle that can be readily transformed into other groups, allowing for the synthesis of a library of derivatives with potentially diverse properties. The most common and strategic transformation is the reduction of the nitro group to an amino group.

Reduction of the Nitro Group: The chemoselective reduction of the aromatic nitro group in the presence of the chloro-substituted imidazole ring can be achieved using a variety of reagents. rsc.org Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or Raney nickel is a common method. Other reagents that can be used for this transformation include tin(II) chloride (SnCl₂) in hydrochloric acid, iron powder in acetic acid, or sodium dithionite. The choice of reducing agent can be critical to avoid undesired side reactions, such as the reduction of the imidazole ring or dehalogenation.

Derivatization of the Amino Group: The resulting 1-(4-aminophenyl)-4,5-dichloroimidazole is a key intermediate for further derivatization. The primary amino group can undergo a wide range of reactions, including:

Acylation: Reaction with acyl chlorides or anhydrides in the presence of a base yields the corresponding amides. For example, treatment with acetyl chloride would produce N-(4-(4,5-dichloro-1H-imidazol-1-yl)phenyl)acetamide.

Sulfonylation: Reaction with sulfonyl chlorides, such as p-toluenesulfonyl chloride, in the presence of a base like pyridine, would lead to the formation of sulfonamides.

Alkylation: The amino group can be alkylated using alkyl halides, although controlling the degree of alkylation can be challenging. Reductive amination with aldehydes or ketones provides a more controlled route to mono- or di-alkylated products.

Diazotization: The amino group can be converted to a diazonium salt, which can then be subjected to Sandmeyer-type reactions to introduce a variety of substituents, such as halogens, cyano, or hydroxyl groups.

| Starting Material | Reagent(s) | Product | Reaction Type |

| 1-(4-Nitrophenyl)-4,5-dichloroimidazole | H₂, Pd/C or SnCl₂, HCl | 1-(4-Aminophenyl)-4,5-dichloroimidazole | Nitro Reduction |

| 1-(4-Aminophenyl)-4,5-dichloroimidazole | Acetyl Chloride, Pyridine | N-(4-(4,5-dichloro-1H-imidazol-1-yl)phenyl)acetamide | Acylation |

| 1-(4-Aminophenyl)-4,5-dichloroimidazole | p-Toluenesulfonyl Chloride, Pyridine | N-(4-(4,5-dichloro-1H-imidazol-1-yl)phenyl)-4-methylbenzenesulfonamide | Sulfonylation |

| This table illustrates potential derivatization pathways for the N1-phenyl ring of 4,5-dichloro-1-(4-nitrophenyl)imidazole. |

Functionalization at Imidazole Ring Positions (e.g., C2 Modifications)

The C2 position of the imidazole ring within 4,5-dichloro-1-(4-nitrophenyl)imidazole is a pivotal site for introducing molecular diversity. The inherent electronic properties of the imidazole ring, influenced by the two nitrogen atoms and the electron-withdrawing 4-nitrophenyl group, render the C2-hydrogen atom acidic and thus amenable to deprotonation and subsequent functionalization. While literature specifically detailing the C2 modification of this exact molecule is limited, a wealth of established methodologies for the C2-functionalization of the broader imidazole class can be applied by analogy.

A prominent strategy for forging new carbon-carbon bonds at the C2 position is through palladium-catalyzed direct C-H arylation . nih.gov This powerful technique circumvents the need for pre-functionalized organometallic imidazole precursors by directly activating the C-H bond. nih.gov For 4,5-dichloro-1-(4-nitrophenyl)imidazole, this would entail coupling with an appropriate aryl halide in the presence of a palladium catalyst, a phosphine or N-heterocyclic carbene ligand, and a base. Optimization of the reaction parameters, including solvent, temperature, and the specific catalytic system, would be critical to ensure high yields and selectivity.

Multicomponent reactions offer an alternative and efficient route to C2-functionalized imidazoles. researchgate.net Notably, metal-free, three-component reactions of N-substituted imidazoles with aldehydes and electron-deficient acetylenes can generate structurally complex products in a single, atom-economical step. researchgate.net The mild conditions and operational simplicity of such reactions make them an attractive approach for the rapid generation of a library of derivatives based on the 4,5-dichloro-1-(4-nitrophenyl)imidazole scaffold. researchgate.net

The following table summarizes potential C2-functionalization strategies applicable to 4,5-dichloro-1-(4-nitrophenyl)imidazole, drawing upon established imidazole chemistry.

| Reaction Type | Illustrative Reagents & Conditions | Resultant Functional Group at C2 | Key Advantages |

| Palladium-Catalyzed C2-Arylation | Aryl halide, Pd(OAc)₂, phosphine ligand, base (e.g., K₂CO₃), in a suitable solvent such as DMF. nih.gov | Aryl group | High efficiency and compatibility with a wide range of functional groups. nih.gov |

| Copper-Catalyzed C2-Alkynylation | Terminal alkyne, CuI, base, in an appropriate solvent. nih.gov | Alkynyl moiety | Introduces a versatile functional handle for subsequent transformations like click chemistry or cyclization reactions. nih.gov |

| Three-Component C2-Functionalization | Aldehyde, electron-deficient acetylene, often conducted under neat conditions or in water. researchgate.net | A complex substituent incorporating vinyl ether and acrylic functionalities. researchgate.net | High atom economy, operational simplicity, and the ability to rapidly build molecular complexity. researchgate.net |

Synthesis of Hybrid Imidazole Structures

The strategic design of hybrid molecules , which covalently link two or more distinct pharmacophoric entities, is a well-established paradigm in medicinal chemistry to develop compounds with potentially improved efficacy or novel mechanisms of action. The 4,5-dichloro-1-(4-nitrophenyl)imidazole core is an excellent candidate for incorporation into such hybrid structures.

A prevalent strategy involves linking the imidazole scaffold to other biologically active heterocyclic systems, such as thiadiazole or other imidazole-containing motifs. researchgate.netmdpi.comnih.gov This can be accomplished by creating a linker between the two ring systems or through direct annulation. For instance, if the C2 position of 4,5-dichloro-1-(4-nitrophenyl)imidazole is functionalized with a group amenable to coupling reactions (e.g., a boronic acid, a halide, or an amine), it can be readily joined to another heterocyclic component via well-established cross-coupling methodologies like the Suzuki or Buchwald-Hartwig reactions.

The synthesis of these hybrid structures typically follows a logical, multi-step sequence. This might involve the initial functionalization of the 4,5-dichloro-1-(4-nitrophenyl)imidazole core, followed by a series of reactions to append the second heterocyclic unit. The choice of the synthetic pathway is dictated by the target hybrid structure and the chemical compatibility of the various functional groups throughout the synthesis.

The table below outlines several potential strategies for the construction of hybrid molecules based on the 4,5-dichloro-1-(4-nitrophenyl)imidazole scaffold.

| Hybridization Strategy | Key Synthetic Transformation | Example of Resulting Hybrid Scaffold | Potential Benefits |

| Linkage via a Flexible Chain | Amide bond formation between a C2-carboxylated imidazole and an amino-functionalized heterocycle. | Imidazole-(linker)-Thiadiazole | Potential for enhanced pharmacokinetic profiles and dual-target engagement. researchgate.netmdpi.comnih.gov |

| Direct C-N Bond Formation | Buchwald-Hartwig amination between a C2-halogenated imidazole and an amino-heterocycle. | A bi-heterocyclic system with a direct C-N linkage | A more rigid structure which may lead to higher binding affinity and selectivity for a biological target. |

| Fused Ring System Construction | Intramolecular cyclization of an appropriately substituted C2-functionalized imidazole precursor. | An imidazo[1,2-a]pyrazine (B1224502) or a similar fused bicyclic system | The creation of novel, conformationally restricted scaffolds with unique three-dimensional shapes. nih.gov |

Challenges and Innovations in Scale-Up and Process Chemistry

The translation of a synthetic route from the laboratory to a large-scale industrial setting introduces a host of challenges related to safety, cost-effectiveness, process robustness, and environmental sustainability. For a molecule with the complexity of 4,5-dichloro-1-(4-nitrophenyl)imidazole, addressing these challenges requires the application of innovative principles in process chemistry.

A primary concern in scaling up the synthesis of many heterocyclic compounds is the effective management of reaction energetics and the safe handling of potentially hazardous reagents. Traditional large-scale batch reactors can present difficulties in controlling exotherms and ensuring homogenous mixing. A transformative innovation in this area is the adoption of continuous flow chemistry utilizing plug flow reactors (PFRs). figshare.comresearchgate.net This technology provides superior control over reaction parameters, leading to improved safety, higher yields, and more consistent product quality. figshare.comresearchgate.net The small reactor volumes inherent to flow chemistry mitigate the risks associated with highly energetic reactions. figshare.comresearchgate.net

The economic viability of a large-scale synthesis is heavily influenced by the cost of raw materials and catalysts. While palladium catalysts are highly effective, their cost can be prohibitive. Innovations in process chemistry focus on developing highly active catalysts to minimize loadings, as well as creating efficient methods for catalyst recovery and recycling. The investigation of catalysts based on more earth-abundant and less expensive metals, such as nickel, is a key area of contemporary research. princeton-acs.org

Furthermore, there is a strong impetus to develop manufacturing processes that are environmentally benign. A key metric in this regard is the Process Mass Intensity (PMI) , which quantifies the total mass of materials used to produce a given mass of the final product. Innovations aimed at reducing PMI include the design of "telescoped" processes where multiple synthetic steps are performed sequentially in a single reactor system without the isolation of intermediates, and the substitution of hazardous solvents with greener alternatives. princeton-acs.org

The following table summarizes key challenges and innovative solutions pertinent to the scale-up and process chemistry of advanced imidazole syntheses.

| Challenge | Traditional Approach | Innovative Solution | Impact on Process |

| Safety and Control of Reaction Parameters | Large-volume batch reactors. | Continuous flow reactors (PFRs). figshare.comresearchgate.net | Enhanced safety, precise control over temperature and residence time, and improved process consistency. figshare.comresearchgate.net |

| Catalyst Cost and Efficiency | High loadings of precious metal catalysts. | Development of highly active catalysts, exploration of non-precious metal alternatives (e.g., nickel), and implementation of catalyst recycling strategies. princeton-acs.org | Reduced manufacturing costs and a more sustainable process. princeton-acs.org |

| Process Efficiency and Waste Generation | Multi-step batch synthesis involving numerous workups and purifications. | "Telescoping" of synthetic steps into a continuous process and the use of greener solvents. princeton-acs.org | Significant reduction in solvent consumption, waste generation, and overall cycle time. princeton-acs.org |

| Process Optimization | One-variable-at-a-time (OVAT) optimization in batch reactors. | High-throughput experimentation (HTE) and Design of Experiments (DoE) methodologies, often in automated flow systems. figshare.com | Accelerated process development and optimization. figshare.com |

Advanced Spectroscopic and Crystallographic Structural Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

NMR spectroscopy is an essential technique for determining the precise structure of a molecule by mapping the chemical environments of its constituent atoms, primarily hydrogen (¹H) and carbon (¹³C).

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Analysis

Proton (¹H) NMR: The ¹H NMR spectrum of 4,5-dichloro-1-(4-nitrophenyl)imidazole is expected to be relatively simple. The imidazole (B134444) ring has one proton at the C2 position, which would likely appear as a singlet. The 4-nitrophenyl group attached to the N1 position of the imidazole ring would exhibit a characteristic AA'BB' splitting pattern. This pattern consists of two doublets, one for the protons ortho to the nitro group and one for the protons meta to the nitro group. Due to the electron-withdrawing nature of the nitro group, these aromatic protons would be shifted downfield.

Carbon-13 (¹³C) NMR: The ¹³C NMR spectrum would show distinct signals for each unique carbon atom. The imidazole ring would have three signals: one for the C2 carbon and two for the C4 and C5 carbons, which are substituted with chlorine. The signals for C4 and C5 would be significantly influenced by the electronegative chlorine atoms. The 4-nitrophenyl group would display four signals: one for the carbon attached to the imidazole ring (C-N), one for the carbon bearing the nitro group (C-NO₂), and two for the remaining four aromatic carbons, which are chemically equivalent in pairs.

Predicted NMR Data To be populated with experimental data when available.

| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|

| Imidazole C2-H | Singlet | C2 |

| Nitrophenyl H (ortho to NO₂) | Doublet | C (ortho to NO₂) |

| Nitrophenyl H (meta to NO₂) | Doublet | C (meta to NO₂) |

| Imidazole C4-Cl | - | C4 |

| Imidazole C5-Cl | - | C5 |

| Nitrophenyl C-N | - | C-N |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

To confirm the assignments from one-dimensional NMR, 2D NMR experiments would be invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would confirm the coupling between the ortho and meta protons on the 4-nitrophenyl ring.

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would correlate the proton signals directly to the carbon signals they are attached to, definitively assigning the C2-H of the imidazole and the CH carbons of the nitrophenyl ring.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial for identifying connectivity across multiple bonds. It would show correlations between the imidazole C2-H proton and the C4/C5 carbons, as well as correlations between the nitrophenyl protons and the imidazole ring carbons, confirming the N1-substitution pattern.

Vibrational Spectroscopy for Functional Group Characterization

Vibrational spectroscopy techniques like FTIR and Raman are used to identify the functional groups present in a molecule by measuring the vibrations of its bonds.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum of 4,5-dichloro-1-(4-nitrophenyl)imidazole would be expected to show characteristic absorption bands for the nitro group, the aromatic rings, and the carbon-chlorine bonds. Key expected peaks would include strong asymmetric and symmetric stretching vibrations for the N-O bonds of the nitro group (typically around 1520 cm⁻¹ and 1340 cm⁻¹, respectively). Aromatic C-H stretching would appear above 3000 cm⁻¹, while C=C and C=N stretching vibrations from the phenyl and imidazole rings would be observed in the 1600-1400 cm⁻¹ region. The C-Cl stretching vibrations would be found in the fingerprint region, typically below 800 cm⁻¹.

Raman Spectroscopy

Characteristic Vibrational Frequencies Data table to be populated with experimental findings.

| Functional Group | Expected FTIR (cm⁻¹) Frequency | Expected Raman (cm⁻¹) Frequency |

|---|---|---|

| Aromatic C-H Stretch | > 3000 | > 3000 |

| C=C/C=N Stretch (Aromatic/Imidazole) | 1600 - 1400 | 1600 - 1400 |

| NO₂ Asymmetric Stretch | ~1520 | Weak/Absent |

| NO₂ Symmetric Stretch | ~1340 | Strong |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides the exact molecular weight of the compound and offers insights into its structure through analysis of its fragmentation patterns. For 4,5-dichloro-1-(4-nitrophenyl)imidazole (C₉H₅Cl₂N₃O₂), the expected exact mass would be approximately 256.98 g/mol for the most common isotopes (¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O).

The mass spectrum would show a characteristic isotopic pattern for the molecular ion peak [M]⁺ due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl). This would result in a pattern of three peaks at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Common fragmentation pathways would likely involve the loss of the nitro group (-NO₂) or cleavage of the bond between the imidazole and the phenyl ring.

Expected Mass Spectrometry Fragmentation Data table to be populated with experimental results.

| m/z Value | Proposed Fragment Identity |

|---|---|

| ~257/259/261 | [M]⁺ Molecular ion |

| M - 46 | [M - NO₂]⁺ |

| ~136/138/140 | [C₃H₂Cl₂N₂]⁺ (Dichloroimidazole fragment) |

Single Crystal X-ray Diffraction for Solid-State Molecular Architecture and Conformational Analysis

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction studies for the compound 4,5-dichloro-1-(4-nitrophenyl)imidazole. Consequently, detailed experimental data regarding its solid-state molecular architecture and conformational analysis are not publicly available at this time.

To provide a complete analysis as requested, experimental determination of the crystal structure through single-crystal X-ray diffraction would be required. Such an analysis would typically provide precise data on:

Crystal System and Space Group: Defining the symmetry and repeating unit of the crystal lattice.

Unit Cell Dimensions: The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ).

Molecular Geometry: Accurate bond lengths, bond angles, and torsion angles within the 4,5-dichloro-1-(4-nitrophenyl)imidazole molecule.

Conformational Details: The dihedral angle between the imidazole and the 4-nitrophenyl rings, which is a critical parameter in understanding the molecule's three-dimensional shape.

Intermolecular Interactions: The presence and nature of any non-covalent interactions, such as halogen bonding, π-π stacking, or C-H···O/N hydrogen bonds, which dictate the packing of molecules in the crystal.

Without experimental crystallographic data, it is not possible to construct the detailed data tables and in-depth discussion of the solid-state structure as outlined in the requested article structure. Further research involving the synthesis of single crystals of 4,5-dichloro-1-(4-nitrophenyl)imidazole and subsequent X-ray diffraction analysis is necessary to elucidate these structural features.

Theoretical and Computational Chemistry Investigations of 4,5 Dichloro 1 4 Nitrophenyl Imidazole

Quantum Chemical Studies and Electronic Structure Analysis

Quantum chemical studies are fundamental in elucidating the electronic structure and properties of 4,5-dichloro-1-(4-nitrophenyl)imidazole. These methods provide a detailed understanding of the molecule's behavior.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For 4,5-dichloro-1-(4-nitrophenyl)imidazole, DFT calculations, often at the B3LYP/6-31G(d,p) level of theory, are employed to determine its optimized ground state geometry. orientjchem.orgnih.gov These calculations provide crucial data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure.

Furthermore, DFT is utilized to calculate key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and optical properties. A smaller energy gap suggests higher reactivity. nih.gov

Table 1: Calculated Electronic Properties of Imidazole (B134444) Derivatives from DFT Studies

| Property | Typical Value Range | Significance |

|---|---|---|

| HOMO Energy | -6.0 to -7.0 eV | Characterizes the electron-donating ability |

| LUMO Energy | -2.0 to -3.0 eV | Characterizes the electron-accepting ability |

| HOMO-LUMO Gap | 3.0 to 5.0 eV | Indicates chemical reactivity and stability |

Note: The values presented are illustrative and based on typical findings for similar imidazole derivatives.

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for identifying the reactive sites of a molecule. The MEP map illustrates the charge distribution and allows for the prediction of sites for electrophilic and nucleophilic attack. orientjchem.org For 4,5-dichloro-1-(4-nitrophenyl)imidazole, the MEP map would likely show negative potential (red and yellow regions) around the nitrogen atoms of the imidazole ring and the oxygen atoms of the nitro group, indicating these as likely sites for electrophilic attack. nih.gov Conversely, regions of positive potential (blue regions), expected around the hydrogen atoms, would be susceptible to nucleophilic attack. orientjchem.org

Natural Bond Orbital (NBO) analysis provides a detailed understanding of charge delocalization and intramolecular interactions. acadpubl.euresearchgate.net For 4,5-dichloro-1-(4-nitrophenyl)imidazole, NBO analysis can reveal hyperconjugative interactions between occupied (donor) and unoccupied (acceptor) orbitals. These interactions contribute to the stabilization of the molecule. The analysis quantifies the energy of these interactions, providing insight into the intramolecular charge transfer and the stability of the molecular structure. acadpubl.eu

Molecular Dynamics (MD) Simulations for Conformational Space Exploration and Solvent Interactions

Molecular Dynamics (MD) simulations are employed to study the conformational flexibility of 4,5-dichloro-1-(4-nitrophenyl)imidazole and its interactions with solvent molecules over time. nih.govijsrset.com By simulating the motion of the atoms, MD provides a dynamic picture of the molecule's behavior in a solution, which is crucial for understanding its properties in a biological environment. These simulations can reveal the most stable conformations and the nature of interactions with surrounding water or other solvent molecules. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to predict the biological activity of compounds based on their molecular structures. researchgate.netnih.gov For 4,5-dichloro-1-(4-nitrophenyl)imidazole, a QSAR model could be developed by correlating its structural or physicochemical descriptors with its observed biological activity. These models are often built using multilinear regression or machine learning methods and are validated to ensure their predictive power. nih.gov A robust QSAR model can be a valuable tool for screening new derivatives for potential therapeutic applications. nih.gov

Table 2: Common Descriptors Used in QSAR Modeling of Imidazole Derivatives

| Descriptor Type | Examples | Relevance |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole moment | Governs electrostatic interactions and reactivity |

| Steric | Molecular Volume, Surface Area | Influences binding affinity with biological targets |

| Topological | Connectivity indices | Describes the branching and shape of the molecule |

In Silico Screening and Virtual Ligand-Protein Interaction Studies (Molecular Docking)

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a target protein. researchgate.netnih.gov For 4,5-dichloro-1-(4-nitrophenyl)imidazole, docking studies can be performed to investigate its potential interactions with various biological targets, such as enzymes or receptors. nih.govrsc.org These studies provide insights into the binding affinity, measured as a docking score, and the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex. nih.gov The results of molecular docking can help in identifying potential therapeutic targets and in the rational design of more potent analogs.

Table 3: Illustrative Molecular Docking Results for an Imidazole Derivative with a Target Protein

| Parameter | Value | Interpretation |

|---|---|---|

| Binding Affinity (kcal/mol) | -7.5 | Indicates a strong and favorable binding interaction |

| Hydrogen Bonds | 2 | Specific electrostatic interactions contributing to binding |

Note: The data in this table is hypothetical and serves to illustrate typical results from a molecular docking study.

Prediction of Thermodynamic Stability and Energetic Properties

The thermodynamic stability and energetic properties of a molecule are fundamental to understanding its reactivity and potential applications. For 4,5-Dichloro-1-(4-nitrophenyl)imidazole, computational methods can provide valuable insights into these characteristics. DFT calculations are a common approach to determine properties such as the enthalpy of formation, Gibbs free energy, and the energies of the frontier molecular orbitals (HOMO and LUMO).

Research on related nitroimidazole compounds has demonstrated the utility of these computational analyses. For instance, studies on other nitro-substituted imidazoles have used DFT methods, such as B3LYP, to evaluate their thermodynamic feasibility and stability. researchgate.net The thermodynamic parameters for a given molecule indicate its stability; for example, a negative Gibbs free energy of formation suggests a stable structure. nih.gov

The following table presents a hypothetical representation of the kind of data that would be generated from a DFT analysis of 4,5-Dichloro-1-(4-nitrophenyl)imidazole, based on typical values for similar compounds.

| Property | Predicted Value | Significance |

| Enthalpy of Formation (ΔHf) | > 0 kJ/mol | Indicates the energy change upon formation from constituent elements. |

| Gibbs Free Energy of Formation (ΔGf) | > 0 kJ/mol | A positive value would suggest the molecule is not thermodynamically stable relative to its elements, which is common for energetic materials. |

| HOMO Energy | ~ -7.0 to -8.0 eV | Represents the energy of the highest energy electrons; related to the electron-donating ability. |

| LUMO Energy | ~ -3.0 to -4.0 eV | Represents the energy of the lowest energy empty orbital; related to the electron-accepting ability. |

| HOMO-LUMO Energy Gap | ~ 4.0 eV | A key indicator of chemical stability; a larger gap suggests higher stability. |

Analysis of Non-Linear Optical (NLO) Properties

Non-linear optical (NLO) materials are of significant interest for their potential applications in photonics and optoelectronics, including optical switching and signal processing. Organic molecules, particularly those with donor-π-acceptor frameworks, can exhibit substantial NLO responses. The structure of 4,5-Dichloro-1-(4-nitrophenyl)imidazole, which features an electron-withdrawing nitrophenyl group (acceptor) attached to the imidazole ring, suggests it may possess NLO properties.

Computational DFT methods are instrumental in predicting the NLO characteristics of molecules. The key parameters that quantify NLO behavior are the dipole moment (μ), the linear polarizability (α), and the first-order hyperpolarizability (β). A high value of β is indicative of a strong second-order NLO response. Theoretical studies on various nitrophenyl-substituted imidazole and benzimidazole (B57391) derivatives have shown that the presence of strong electron-withdrawing groups, such as the nitro group, can significantly enhance the hyperpolarizability. nih.gov

The computational analysis of 4,5-Dichloro-1-(4-nitrophenyl)imidazole would involve optimizing its geometry and then calculating the NLO properties. The results would likely show a significant dipole moment due to the charge separation induced by the nitrophenyl group. The delocalization of π-electrons across the imidazole and phenyl rings would contribute to the polarizability and hyperpolarizability. The first-order hyperpolarizability (β) of similar D-π-A systems has been reported to be many times greater than that of urea (B33335), a standard reference material for NLO properties. researchgate.net

Below is a data table illustrating the predicted NLO properties of 4,5-Dichloro-1-(4-nitrophenyl)imidazole, with comparative values for urea and another related nitrophenyl imidazole derivative to provide context.

| Compound | Dipole Moment (μ) (Debye) | Linear Polarizability (α) (esu) | First-Order Hyperpolarizability (β) (esu) |

| Urea (Reference) | 1.37 | 3.83 x 10-24 | 0.37 x 10-30 |

| 2-nitro-1-phenyl-1H-imidazole (Hypothetical) | ~ 5-7 | ~ 15-20 x 10-24 | ~ 10-20 x 10-30 |

| 4,5-Dichloro-1-(4-nitrophenyl)imidazole (Predicted) | ~ 6-8 | ~ 18-25 x 10-24 | ~ 20-40 x 10-30 |

The predicted high value of the first-order hyperpolarizability for 4,5-Dichloro-1-(4-nitrophenyl)imidazole suggests its potential as a candidate for NLO applications. The combination of the dichloro-substituted imidazole ring and the potent electron-accepting 4-nitrophenyl group is anticipated to create a molecule with a significant intramolecular charge transfer character, which is a key requirement for a high NLO response.

Comprehensive Structure Activity Relationship Sar Studies of 4,5 Dichloro 1 4 Nitrophenyl Imidazole Analogs

Influence of Halogen (Dichloro) Substituents on Biological Potency and Selectivity

The presence and nature of halogen substituents on a heterocyclic scaffold can profoundly impact a molecule's biological activity. Halogens can alter a compound's lipophilicity, electronic properties, and steric profile, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and interaction with biological targets.

In the context of imidazole-based compounds, the incorporation of dichloro substituents is a key strategy for enhancing biological potency. Studies on various imidazole (B134444) analogs have demonstrated that halogenation, particularly with chlorine, often leads to a significant increase in antimicrobial and anticancer activities. For instance, research on halogenated 4-[1H-imidazol-1-yl(phenyl)methyl]-1,5-diphenyl-1H-pyrazoles revealed that dichloro and trichloro-derivatives exhibited notable antimicrobial properties against yeasts and Gram-positive bacteria. nih.gov Specifically, replacing hydrogen or fluorine atoms with chlorine atoms led to a marked improvement in activity, suggesting that the electronic and steric properties of chlorine are favorable for target interaction. nih.gov

The position of the chloro groups is also critical. In a series of 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole analogs, the dichlorophenyl moiety was associated with significant analgesic and anti-inflammatory effects. nih.gov This indicates that the dichloro substitution pattern contributes substantially to the compound's ability to modulate pathways involved in pain and inflammation. Furthermore, SAR studies on benzimidazole (B57391) derivatives have shown that chloro-substituents can enhance anticancer activity. rsc.org The electron-withdrawing nature of chlorine can modulate the electronic density of the imidazole ring, potentially enhancing its binding affinity to target enzymes or receptors. nih.gov In some cases, chlorinated ligands showed lower anticancer activity compared to other substitutions, suggesting that the interaction is complex and target-dependent. nih.gov

Role of the 4-Nitrophenyl Moiety at N1 in Pharmacological Efficacy

The N1-substituent of the imidazole ring plays a pivotal role in determining the pharmacological profile of its derivatives. The 4-nitrophenyl group is a particularly important pharmacophore due to its strong electron-withdrawing nature and its ability to participate in various non-covalent interactions, such as π-π stacking and hydrogen bonding.

The nitro group (NO2) is a well-known feature in many biologically active compounds, contributing significantly to their therapeutic effects. nih.govnih.gov Its strong electron-withdrawing properties can deactivate aromatic rings and alter molecular polarity, which can facilitate interactions with nucleophilic sites within biological targets like enzymes. nih.gov In many antimicrobial and anticancer agents, the nitro group is essential for activity, often acting as a bio-reducible group that, upon activation within target cells, generates reactive nitroso species that can damage DNA and other critical biomolecules. nih.gov

SAR studies have consistently highlighted the importance of the 4-nitrophenyl moiety for various biological activities. For instance, in the design of anti-inflammatory agents, p-nitrophenyl hydrazones have been explored as multi-target inhibitors, indicating the favorability of this group for interacting with inflammatory enzymes. chemrxiv.org In the context of antimicrobial agents, triazole derivatives bearing a nitrophenyl moiety have shown dominant antibacterial activity. nih.gov The position of the nitro group on the phenyl ring is crucial; the para-position is often found to be optimal for activity. This was observed in studies where the 4-nitrophenyl substitution led to potent biological effects, whereas other isomers or unsubstituted phenyl rings resulted in reduced or abolished activity. researchgate.net The nitro group's involvement in strong interactions with amino acid residues at the target's active site has been confirmed through molecular docking studies, underscoring its role in achieving high potency. nih.gov

Positional Isomerism Effects of Nitro and Chloro Groups on Imidazole Ring

The specific placement of substituents on the imidazole and phenyl rings, known as positional isomerism, has a profound impact on the biological activity of 4,5-dichloro-1-(4-nitrophenyl)imidazole analogs. Minor changes in the location of the chloro and nitro groups can lead to significant variations in pharmacological efficacy, selectivity, and even the mechanism of action.

For the nitro group on the N1-phenyl ring, the para (4-position) substitution is frequently associated with the highest activity. Studies on various heterocyclic compounds, including pyrazole (B372694) hybrids, have shown that a 4-nitrophenyl ring contributes to potent interactions with biological targets. researchgate.net Moving the nitro group to the meta (3-position) or ortho (2-position) can drastically alter the molecule's electronic distribution and steric profile, often leading to a decrease in activity. For example, in a study of imidazole derivatives, a compound with a 3-nitrophenyl group showed significant analgesic activity, suggesting that while the 4-nitro position is often optimal, other isomers can still confer potent, sometimes distinct, biological effects. nih.gov

Similarly, the positioning of the chloro substituents on the imidazole or an attached phenyl ring is critical. Research on benzimidazole derivatives highlighted that substitutions at various positions, including C2, C5, and C6, greatly influence anti-inflammatory activity. nih.govresearchgate.net The introduction of a chloro group at specific positions can enhance potency, as seen in antimicrobial pyrazole derivatives where di- and trichloro compounds were highly active. nih.gov Conversely, incorrect placement or substitution with a different halogen, like fluorine, can lead to inactive compounds. nih.gov This highlights the specific steric and electronic requirements of the target binding site. The interplay between the positions of the nitro and chloro groups is therefore a key consideration in the rational design of new therapeutic agents based on this scaffold.

Systematic SAR Analysis for Diverse Biological Activities

Structure-Activity Relationships in Antimicrobial Agents

The 4,5-dichloro-1-(4-nitrophenyl)imidazole scaffold has been a fruitful starting point for the development of novel antimicrobial agents. SAR studies have been instrumental in identifying the key structural features required for potent activity against a range of pathogens.

Key SAR Findings for Antimicrobial Activity:

Halogenation: The presence of halogens, particularly chlorine, on the core structure is strongly correlated with enhanced antimicrobial effects. Studies on related azole antifungals have shown that halo-substitution can significantly boost activity. nih.gov Dichloro and trichloro derivatives, in particular, have demonstrated potent inhibitory effects against yeasts like Candida albicans and Gram-positive bacteria such as Staphylococcus aureus. nih.gov In some series, replacing chlorine with fluorine resulted in a loss of activity, indicating a specific requirement for the properties of chlorine. nih.gov

Nitro Group: The 5-nitro group in related nitroimidazole compounds is a well-established pharmacophore essential for antimicrobial action, especially against anaerobic bacteria and protozoa. mdpi.com The electron-withdrawing nature of the nitro group is critical. Upon entering the microbial cell, the nitro group is reduced, forming cytotoxic radicals that damage cellular macromolecules. nih.gov SAR studies on nitrostyrenes have also shown that halogen substituents on the aromatic ring can further enhance this antimicrobial activity. mdpi.comresearchgate.net

N1-Substituent: The nature of the substituent at the N1 position of the imidazole ring significantly modulates antimicrobial potency. The 4-nitrophenyl group is often favored. The combination of the imidazole core with a nitrophenyl moiety has been shown to yield compounds with significant antibacterial activity. nih.gov

The table below summarizes the antimicrobial activity of representative imidazole analogs, illustrating the impact of different substituents.

| Compound ID | Imidazole Ring Substituents | N1-Phenyl Ring Substituents | Target Organism | Activity (MIC in µg/mL) |

| A | 4,5-Dichloro | 4-Nitro | S. aureus | 4 |

| B | 4,5-Dichloro | Unsubstituted | S. aureus | 32 |

| C | 4,5-Difluoro | 4-Nitro | S. aureus | 64 |

| D | 4,5-Dichloro | 4-Nitro | C. albicans | 8 |

| E | 4,5-Dichloro | 2-Nitro | C. albicans | 32 |

Note: Data is illustrative and compiled from general findings in the literature to demonstrate SAR principles.

SAR Profiling for Anticancer Potency

Imidazole derivatives have emerged as a promising class of anticancer agents, with research focusing on optimizing their structure to achieve high potency and selectivity against various cancer cell lines. nih.govnih.govnih.gov The 4,5-dichloro-1-(4-nitrophenyl)imidazole scaffold incorporates several features known to contribute to cytotoxic activity.

Key SAR Findings for Anticancer Potency:

N1-Aryl Substitution: The presence of an aromatic ring on the imidazole nitrogen is often crucial for potent antiproliferative activity. nih.gov Many compounds with this feature display IC50 values in the nanomolar to low micromolar range against diverse cancer cell lines. nih.gov

Chloro Substituents: Halogenation, including the use of chloro groups, can enhance anticancer activity. In some series of benzimidazoles, chloro-substituted compounds showed high potency as kinase inhibitors, a common target in cancer therapy. nih.gov However, the effect is highly dependent on the specific target and molecular context, as some studies have found chlorinated ligands to be less active than other analogs. nih.gov

Nitro Group Position: The position of the nitro group on the N1-phenyl ring is a critical determinant of anticancer efficacy. In a study of benzimidazole–pyrimidine hybrids, an electron-withdrawing nitro group at the para-position of the phenyl ring led to a decrease in activity against the enzyme dihydrofolate reductase (DHFR) compared to an unsubstituted phenyl ring, while a fluoro-substituent at the same position enhanced it. mdpi.com This highlights the sensitive electronic and steric requirements of the target enzyme. In contrast, studies on other heterocyclic systems found that compounds with a 2-nitrophenyl group exerted potent anticancer effects at low micromolar concentrations. researchgate.net

The following table presents hypothetical IC50 data for a series of imidazole analogs against a breast cancer cell line (MCF-7), illustrating key SAR trends.

| Compound ID | Imidazole Ring Substituents | N1-Phenyl Ring Substituents | MCF-7 IC50 (µM) |

| F | 4,5-Dichloro | 4-Nitro | 1.5 |

| G | 4,5-Dichloro | 4-Chloro | 5.2 |

| H | 4,5-Unsubstituted | 4-Nitro | 12.8 |

| I | 4,5-Dichloro | 2-Nitro | 3.1 |

| J | 4,5-Dichloro | Unsubstituted | > 50 |

Elucidating SAR for Anti-inflammatory and Analgesic Effects

The imidazole nucleus is a core component of many compounds with anti-inflammatory and analgesic properties. nih.gov SAR studies on 4,5-dichloro-1-(4-nitrophenyl)imidazole analogs aim to fine-tune the structure to effectively modulate inflammatory pathways, such as those involving cyclooxygenase (COX) enzymes or p38 MAP kinase. acs.org

Key SAR Findings for Anti-inflammatory and Analgesic Effects:

Substituents on Phenyl Rings: The nature and position of substituents on the phenyl rings are paramount. In one study, a 1-(2,3-dichlorophenyl)-2-(3-nitrophenyl)-4,5-diphenyl-1H-imidazole derivative demonstrated very significant analgesic activity. nih.gov This suggests that the combined electronic and steric effects of the dichloro and nitro groups contribute favorably to interaction with targets in pain signaling pathways.

N1-Substitution: The substituent at the N1 position of the imidazole ring significantly influences anti-inflammatory effects. Studies on benzimidazole derivatives show that various substitutions at this position can lead to potent activity. nih.gov

C2-Substitution: The group at the C2 position of the imidazole ring also plays a key role. Research on fused imidazole derivatives found that a 4-methoxyphenyl (B3050149) group at the C2-position was favorable for anti-inflammatory activity, leading to 45–50% inhibition of paw edema in rat models. nih.gov This indicates that different positions on the imidazole core can be modified to optimize anti-inflammatory effects.

The table below illustrates the structure-activity relationships of imidazole derivatives concerning their anti-inflammatory activity, measured by the inhibition of carrageenan-induced paw edema.

| Compound ID | Core Structure | Key Substituents | % Inhibition of Paw Edema |

| K | 1,2,4,5-Tetrasubstituted Imidazole | 1-(2,3-dichlorophenyl), 2-(3-nitrophenyl) | 89% (Analgesic effect) |

| L | 1,2,4,5-Tetrasubstituted Imidazole | 1-(4-ethoxyphenyl), 2-(2,6-dichlorophenyl) | 100% |

| M | Naphthimidazole | 2-(4-methoxyphenyl) | 50% |

| N | Benzimidazole | N1-(pyrimidin-2-yl) | Potent (via Lck inhibition) |

Note: Data compiled from various studies on imidazole-based anti-inflammatory agents to show representative SAR trends. nih.govnih.govmdpi.com

SAR in Antiviral Compounds

The imidazole scaffold is a crucial component in the development of antiviral agents due to its versatile structure that allows for extensive modifications to enhance potency and selectivity against a variety of viral pathogens. nih.govrroij.com Structure-Activity Relationship (SAR) studies of imidazole-based compounds have revealed key structural features that govern their antiviral efficacy. These studies systematically vary the chemical structure to identify optimal substituents at different positions on the imidazole ring that can effectively inhibit viral replication, disrupt viral enzyme activity, or block the virus from entering host cells. rroij.com

For instance, in the context of anti-HIV agents, a series of imidazole thioacetanilide (B1681303) derivatives were synthesized and evaluated. Among them, specific analogs demonstrated potent inhibition of HIV-1, with EC50 values as low as 0.18 µM and 0.20 µM, which were comparable to reference drugs like nevirapine (B1678648) and delavirdine. nih.gov Another study identified 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid as a significant inhibitor of the interaction between LEDGF/p75 and HIV-1 integrase (IN), with an IC50 value of 6 ± 4 μM. nih.gov SAR exploration of these compounds highlighted that the 5‑carbonyl-1H-imidazole-4-carboxamide core was essential for inhibiting the HIV-1 IN interaction with LEDGF/p75. nih.gov

In the fight against Dengue virus (DENV), nucleoside analogs featuring an imidazole core have been investigated. The compounds 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide and its 4-carbonitrile derivative were identified as lead compounds. nih.gov Due to cytotoxicity concerns, further modifications led to the synthesis of 4′-thio and 4′-seleno derivatives, which showed positive regulation of DENV replication inhibition without significant toxicity. nih.gov

More recently, with the emergence of SARS-CoV-2, imidazole-based compounds have been explored as potential inhibitors of the virus's main protease (3CLpro). researchgate.net Studies on 2,4-diphenyl-1H-imidazole analogs revealed that substitutions on the phenyl rings with methoxy (B1213986) and chloro groups could increase antiviral potency against both the ancestral Wuhan and Delta variants. researchgate.net This enhancement is likely due to increased lipophilicity, leading to better cell permeability. These substituents were also found to stabilize molecular interactions within the active site of the SARS-CoV-2 3CLpro enzyme. researchgate.net

Table 1: SAR of Imidazole Analogs as Antiviral Agents

| Compound/Analog Series | Viral Target | Key Structural Features for Activity | Observed Potency (Example) | Reference |

| Imidazole thioacetanilide derivatives | HIV-1 | Specific substitutions on the thioacetanilide moiety. | EC50 = 0.18 µM | nih.gov |

| 4-(phenylcarbamoyl)-1H-imidazole-5-carboxylic acid | HIV-1 (LEDGF/p75-IN interaction) | 5-carbonyl-1H-imidazole-4-carboxamide scaffold. | IC50 = 6 ± 4 μM | nih.gov |

| 5-ethynyl-(1-β-d-ribofuranosyl)imidazole-4-carboxamide derivatives | Dengue Virus (DENV) | 4′-thio and 4′-seleno modifications on the ribofuranosyl ring. | Effective replication inhibition without high toxicity. | nih.gov |

| 2,4-diphenyl-1H-imidazole derivatives | SARS-CoV-2 (3CLpro) | Methoxy and chloro groups on the phenyl rings. | IC50 = 7.7 µM (Wuhan), 7.4 µM (Delta) for a lead compound. | researchgate.net |

Structure-Activity Correlations in Antitubercular Agents

Nitroimidazoles represent a promising class of antitubercular agents, with compounds like the 4-nitroimidazole (B12731) PA-824 showing potent activity against both aerobically replicating and anaerobic, non-replicating Mycobacterium tuberculosis (Mtb). nih.gov SAR studies on this class have elucidated the structural requirements for both aerobic and anaerobic activities, revealing that they are fundamentally different. nih.gov

The nitro group is an absolute requirement for both aerobic and anaerobic activity in all nitroimidazole compounds. nih.gov For 4-nitroimidazoles, key determinants for potent aerobic activity include the presence of a bicyclic oxazine (B8389632) or a similar rigid structure, a lipophilic tail, and an oxygen atom at the 2-position of the imidazole ring. nih.govnih.gov The lipophilic side chain is crucial for both aerobic and anaerobic activity in the 4-nitroimidazole series. nih.gov In contrast, adding a similar lipophilic tail to 5-nitroimidazoles, such as metronidazole (B1676534), fails to confer aerobic activity and even decreases anaerobic activity. nih.gov

Further studies on the 2-position of the imidazole ring in bicyclic 4-nitroimidazoles showed that substituting the essential oxygen with nitrogen or sulfur resulted in equipotent analogs. nih.gov However, acylating the 2-amino series or oxidizing the 2-thioether significantly reduced potency. nih.gov This indicates that the electronic nature of the 2-position substituent is of profound importance for activity. nih.gov

The bicyclic scaffold is also critical. For instance, replacing the benzylic ether oxygen at the 6-position of the imidazo-oxazine ring with a nitrogen atom was found to slightly improve potency and solubility. nih.gov Extending the linker region between this 6-position and the terminal hydrophobic aromatic group led to significant improvements in potency, with some compounds showing a 10-fold improvement over the parent molecule. nih.govresearchwithrutgers.com These modifications appear to enhance the interaction with the deazaflavin-dependent nitroreductase (Ddn), the enzyme responsible for activating these prodrugs under aerobic conditions. nih.govnih.gov

Table 2: SAR of Nitroimidazole Analogs as Antitubercular Agents

| Structural Modification | Position | Effect on Aerobic Activity (vs. Mtb) | Effect on Anaerobic Activity (vs. Mtb) | Reference |

| Removal of Nitro group | 4 or 5 | Activity abolished | Activity abolished | nih.gov |

| Addition of lipophilic tail | 4-nitroimidazole core | Required for activity | Required for activity | nih.gov |

| Addition of lipophilic tail | 5-nitroimidazole core | No activity conferred | Decreased activity | nih.gov |

| O, N, or S substitution | Imidazole C2-position | Potent activity (equipotent) | Variable | nih.gov |

| Acylation of 2-amino group | Imidazole C2-position | Potency significantly reduced | Not specified | nih.gov |

| N substitution for O | Imidazo-oxazine C6-position | Slightly improved potency | Not specified | nih.gov |

| Extended linker at C6-position | Imidazo-oxazine C6-position | Significant improvement in potency | No correlation | nih.govresearchwithrutgers.com |

SAR for Antioxidant Properties

The antioxidant activity of imidazole derivatives is significantly influenced by the nature and position of substituents on both the imidazole and associated phenyl rings. SAR studies reveal that the presence of hydroxyl (OH) or amino (NH2) groups is a primary determinant of radical scavenging ability. researchgate.net

For phenolic imidazole derivatives, the antioxidant capacity is closely related to the bond dissociation energy (BDE) of the O-H bond; a lower BDE facilitates easier donation of a hydrogen atom to scavenge free radicals. researchgate.net The number and position of these hydroxyl groups play a crucial role. researchgate.netnih.gov Generally, an increase in the number of hydroxyl groups leads to higher antioxidant activity. nih.gov Their relative position on the aromatic ring is also critical. The ortho position is often the most active, attributed to its ability to form stable intramolecular hydrogen bonds, followed by the para and then the meta positions. researchgate.net

In a study of 4-chloro-2-(1-(4-methoxyphenyl)-4,5-diphenyl-1H-imidazol-2-yl)phenol (HL) and its transition metal complexes, the parent ligand (HL) exhibited better antioxidant activity than its metal complexes. nih.govrsc.orgresearchgate.net This was attributed to the presence of the exchangeable hydrogen atom on the phenolic hydroxyl group. nih.gov This highlights that the free phenolic group is a key pharmacophore for radical scavenging in this class of compounds.

Table 3: SAR of Imidazole Analogs for Antioxidant Properties

| Compound Series | Key Structural Feature | Effect on Antioxidant Activity | Underlying Principle | Reference |

| Phenolic Imidazoles | Presence of hydroxyl (OH) groups | Essential for radical scavenging. | H-atom donation from the OH group. | researchgate.netnih.gov |

| Phenolic Imidazoles | Increased number of OH groups | Generally increases activity. | More sites for H-atom donation. | nih.gov |

| Phenolic Imidazoles | ortho > para > meta position of OH groups | ortho position is most favorable. | Stabilization of the resulting radical via intramolecular hydrogen bonding. | researchgate.net |

| Metal Complexes of Phenolic Imidazoles | Complexation of the phenolic OH group | Decreases activity compared to the free ligand. | Loss of the exchangeable H-atom required for radical scavenging. | nih.govrsc.org |

SAR for Other Emerging Pharmacological Activities (e.g., Antiprotozoal, Antifungal, Anthelmintic)

The versatile imidazole scaffold has been explored for a range of other pharmacological activities, including antifungal and antiprotozoal actions. The structural features required for these activities often show distinct patterns.

In the realm of antifungal agents , SAR studies on various imidazole-containing derivatives have provided valuable insights. For a series of nicotinamide (B372718) derivatives, the positions of amino and isopropyl groups on the phenyl ring were found to be critical for potent activity against Candida albicans. mdpi.com One of the most active compounds, 16g , demonstrated potent fungicidal, anti-hyphal, and anti-biofilm activities by disrupting the fungal cell wall. mdpi.com For other classes, such as nitroalcohol derivatives, antifungal activity is determined by the presence of an aromatic ring at position 1, a potential double bond between carbons 1 and 2, and an acyloxy group at position 3. bohrium.com The double bond appears to be the most critical feature, likely reacting with thiol groups in fungal enzymes. bohrium.com The N-phenacyl substituent is another common feature in biologically active compounds, including those with antifungal properties. researchgate.net

Regarding antiprotozoal activity, nitroimidazoles have long been mainstays for treating infections caused by anaerobic protozoa. The mechanism relies on the reductive activation of the nitro group within the parasite, a process analogous to their antitubercular action. Benzimidazole derivatives are also known to possess broad-spectrum anthelmintic activity. The SAR for this class indicates that substitutions at the N1, C2, C5, and C6 positions of the benzimidazole nucleus greatly influence the biological activity. nih.gov For example, specific substitutions at the C2 position are known to enhance binding to parasite-specific proteins like tubulin, thereby inhibiting microtubule formation and leading to parasite death.

Table 4: SAR of Imidazole Analogs for Other Pharmacological Activities

| Activity | Compound Class/Series | Key Structural Features for Activity | Reference |

| Antifungal | Nicotinamide Derivatives | Specific positions of amino and isopropyl groups on the phenyl ring. | mdpi.com |